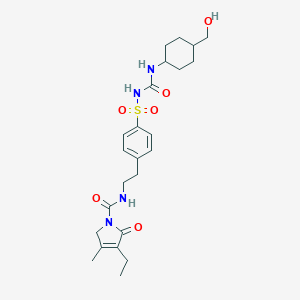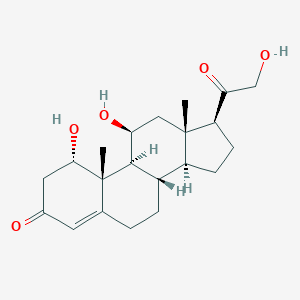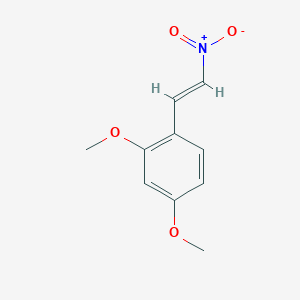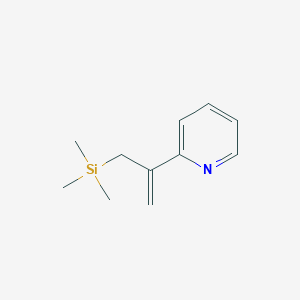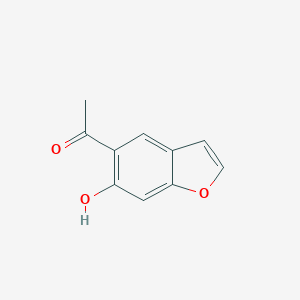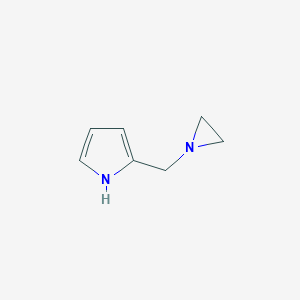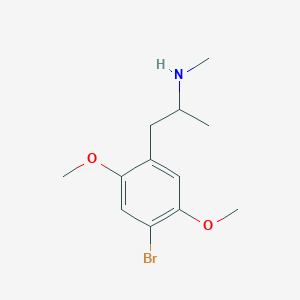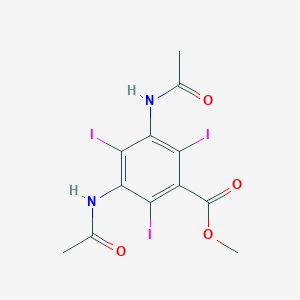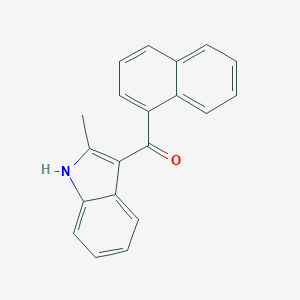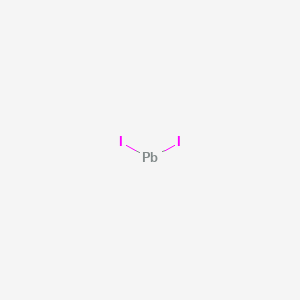
2,2-Dimethylcyclopropanecarboxamide
Übersicht
Beschreibung
2,2-Dimethylcyclopropanecarboxamide is a chemical compound with the molecular formula C6H11NO and a molecular weight of 113.16 . It is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of 2,2-Dimethylcyclopropanecarboxamide has been reported in several studies. For instance, a study reported the R-enantioselective hydrolysis of 2,2-dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 . Another study reported the kinetic resolution of (R,S)-2,2-dimethylcyclopropanecarboxamide by Delftia tsuruhatensis ZJB-05174 .Molecular Structure Analysis
The molecular structure of 2,2-Dimethylcyclopropanecarboxamide consists of a cyclopropane ring with two methyl groups attached to one of the carbon atoms and a carboxamide group attached to another carbon atom .Chemical Reactions Analysis
The chemical reactions involving 2,2-Dimethylcyclopropanecarboxamide mainly involve its hydrolysis. The R-enantioselective hydrolysis of 2,2-dimethylcyclopropanecarboxamide by amidase from a newly isolated strain Brevibacterium epidermidis ZJB-07021 has been reported .Physical And Chemical Properties Analysis
2,2-Dimethylcyclopropanecarboxamide is a white to almost white powder to crystal with a melting point of 135.0 to 140.0 °C . It has a specific rotation [a]20/D of +78.0 to +88.0 deg (C=1, methanol) .Wissenschaftliche Forschungsanwendungen
Enantioselective Hydrolysis in Pharmaceutical Synthesis
The compound 2,2-Dimethylcyclopropanecarboxamide has been used in the enantioselective hydrolysis of racemic mixtures to produce optically active intermediates. For example, Delftia tsuruhatensis CCTCC M 205114, a bacterial strain with R-amidase activity, has been utilized for the R-enantioselective hydrolysis of this compound to release ®-2,2-dimethylcyclopropanecarboxylic acid, an important intermediate in pharmaceutical synthesis .
Biocatalysis in Organic Chemistry
Rhodococcus species have been identified to display strong hydratase activity that can convert 2,2-dimethylcyclopropanecarbonitrile (DMCPCN) to 2,2-Dimethylcyclopropanecarboxamide (DMCPCA). This bioconversion process is efficient and mild, making it a valuable tool in organic chemistry for producing amides from nitriles in a water system .
Safety and Hazards
The safety data sheet for 2,2-Dimethylcyclopropanecarboxamide indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While the future directions for the use of 2,2-Dimethylcyclopropanecarboxamide are not explicitly mentioned in the retrieved papers, its potential applications could be inferred from its properties and reactions. For instance, its enantioselective hydrolysis could be further optimized for industrial applications .
Wirkmechanismus
Target of Action
The primary target of 2,2-Dimethylcyclopropanecarboxamide is the R-stereospecific amidase . Amidases are enzymes that catalyze the hydrolysis of amides into corresponding acids and amines . In the case of 2,2-Dimethylcyclopropanecarboxamide, the R-stereospecific amidase specifically interacts with the compound to facilitate its conversion .
Mode of Action
The interaction of 2,2-Dimethylcyclopropanecarboxamide with its target, the R-stereospecific amidase, results in the enantioselective hydrolysis of the compound . This means that the compound is selectively converted into its enantiomer, a molecule that is a non-superimposable mirror image of the original compound . This process is facilitated by the R-stereospecific amidase, which acts as a biocatalyst .
Biochemical Pathways
The biochemical pathway affected by 2,2-Dimethylcyclopropanecarboxamide involves the conversion of nitriles to carboxylic acids . This process is facilitated by nitrile hydratases, which catalyze the hydration of nitriles to amides, which are subsequently hydrolyzed into carboxylic acids by the action of amidases . In the case of 2,2-Dimethylcyclopropanecarboxamide, the compound is converted into its corresponding carboxylic acid via this pathway .
Pharmacokinetics
It’s known that the compound is soluble in methanol , which could potentially influence its absorption and distribution in the body
Result of Action
The molecular effect of the action of 2,2-Dimethylcyclopropanecarboxamide involves the conversion of the compound into its corresponding carboxylic acid . This conversion is facilitated by the R-stereospecific amidase, which acts as a biocatalyst . On a cellular level, this could potentially influence various biochemical processes, depending on the specific role of the resulting carboxylic acid.
Action Environment
The action of 2,2-Dimethylcyclopropanecarboxamide is influenced by environmental factors such as temperature . For instance, the enantioselectivity of the hydrolysis of the compound by the R-stereospecific amidase was found to be temperature-dependent, with the enantioselectivity enhancing from 12.6 at 45°C to 65.9 at 14°C . This suggests that the compound’s action, efficacy, and stability could be significantly influenced by the environmental conditions in which it is used.
Eigenschaften
IUPAC Name |
2,2-dimethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQRYWKYBZZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40868383 | |
| Record name | 2,2-Dimethylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40868383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



